Lifibrol - 96609-16-4

Lifibrol

Catalog Number: EVT-272925
CAS Number: 96609-16-4
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lifibrol is an alkylbenzene.
Lifibrol has been used in trials studying the basic science of Hyperlipoproteinemia and Hypercholesterolemia.
Lifibrol is a novel lipid-lowering agent with a complicated mechanism of action. Lifibrol may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of the LDL receptors. In studies, its lipid-lowering effects were of a magnitude similar to that of the statins, but unlike statins, it had the ability to lower Lp(a), a risk factor in atherosclerosis.
Molecular Structure Analysis

Lifibrol's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound has a molecular formula of C₁₉H₂₃N₃O₄S and a molecular weight of approximately 373.47 g/mol.

Structural Features:

  • Core Structure: Lifibrol contains a thiazole ring which is common among many lipid-lowering agents.
  • Functional Groups: The presence of amine and sulfonyl functional groups plays a crucial role in its interaction with biological targets.

The three-dimensional conformation of Lifibrol affects its solubility and interaction with enzymes involved in cholesterol metabolism.

Chemical Reactions Analysis

Lifibrol participates in various chemical reactions primarily related to its role as a cholesterol synthesis inhibitor. Key reactions include:

  1. Inhibition of Hydroxymethylglutaryl-CoA Reductase: This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis, and Lifibrol's action reduces cholesterol production.
  2. Alterations in Lipoprotein Metabolism: Lifibrol influences the metabolism of low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL), leading to decreased plasma levels of these lipoproteins.

Research indicates that while both Lifibrol and statins lower LDL cholesterol, they do so through different mechanisms, suggesting unique pathways involved in their action .

Mechanism of Action

The mechanism by which Lifibrol exerts its lipid-lowering effects involves several pathways:

Physical and Chemical Properties Analysis

Lifibrol exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective pharmaceutical preparations that ensure optimal delivery and efficacy.

Applications

Lifibrol has significant applications in clinical settings primarily related to cardiovascular health:

  • Cholesterol Management: It is used to manage dyslipidemia by lowering LDL cholesterol levels, making it beneficial for patients at risk for cardiovascular diseases.
  • Research Tool: Due to its unique mechanism of action, Lifibrol serves as a valuable research tool for studying lipid metabolism and developing new therapeutic agents aimed at treating hyperlipidemia.

Clinical studies have demonstrated that Lifibrol effectively reduces LDL cholesterol without adversely affecting other lipid parameters such as triglycerides or high-density lipoprotein cholesterol .

Introduction to Lifibrol as a Novel Lipid-Lowering Agent

Historical Context of Cholesterol-Lowering Therapeutics

The evolution of lipid-lowering drugs began in the mid-20th century with bile acid sequestrants (introduced in the 1950s) and continued with fibrates (1960s), probucol (1970s), and statins (1980s) [7]. These agents primarily targeted single pathways: statins inhibited hepatic cholesterol synthesis via HMG-CoA reductase suppression, fibrates activated peroxisome proliferator-activated receptors to reduce triglycerides, and bile acid sequestrants prevented intestinal reabsorption of cholesterol [3] [7]. By the early 1990s, therapeutic strategies emphasized low-density lipoprotein cholesterol (LDL-C) reduction as primary prevention for cardiovascular disease, guided by landmark studies like the Framingham Heart Study [6] [7]. Despite their efficacy, existing drugs had limitations—statins exhibited dose-dependent myotoxicity, fibrates showed modest LDL-C reduction, and probucol paradoxically lowered high-density lipoprotein cholesterol (HDL-C) [3] [7]. This landscape created an unmet need for agents with novel mechanisms and improved safety, catalyzing research into compounds like lifibrol [3].

Emergence of Lifibrol in Pharmacological Research

Lifibrol emerged in the late 1980s under experimental designations K 12.148 and U-83860 [5] [8]. Early preclinical studies demonstrated its hypocholesterolemic properties across species, including rats, marmosets, and minipigs. In minipigs, long-term administration significantly reduced plasma cholesterol without altering bile lithogenicity—a critical advantage over some existing therapies [1] [6]. By 1991, a seminal clinical trial in healthy volunteers established its dose-dependent efficacy: doses of 300–900 mg/day for 14 days reduced total cholesterol by 13.4–25.6% and LDL-C by 14.7–34.8%, while elevating the anti-atherogenic apolipoprotein A-I/B ratio [6]. These effects surpassed those of placebo and 150 mg doses, positioning lifibrol as a potent cholesterol-lowering agent [6].

Table 2: Key Research Milestones for Lifibrol

YearStudy TypeMajor Finding
1986Preclinical (Pigs)Demonstrated hypolipidemic activity without increasing bile lithogenicity
1991Phase I (Humans)300–900 mg/day reduced LDL-C by 14.7–34.8% over 14 days
1993Preclinical (Rats)Confirmed short/long-term cholesterol reduction and tissue selectivity
1997Mechanistic AnalysisIdentified sterol-independent LDL receptor upregulation
2000Cell Culture StudyValidated stimulation of LDL receptor pathway in fibroblasts

Mechanistically, lifibrol diverged from statins by enhancing LDL receptor activity independently of sterol regulation. It achieved this through post-transcriptional stabilization of LDL receptor mRNA, boosting cellular LDL uptake and clearance [3] [8]. Concurrently, it moderately inhibited cholesterol absorption in the intestine and slightly suppressed hepatic cholesterol synthesis—a multimodal approach distinguishing it from single-pathway inhibitors [3]. Research in 2000 confirmed that lifibrol stimulated the LDL receptor pathway in cultured human fibroblasts, even in cholesterol-loaded cells where statins lose efficacy [3]. This unique mechanism profile suggested utility in diverse dyslipidemias, including familial hypercholesterolemia [3].

Classification Within Lipid-Modifying Drug Categories

Lifibrol defies conventional classification within established lipid-modifying categories. Unlike statins (HMG-CoA reductase inhibitors) or fibrates (PPAR-α agonists), it represents a first-in-class agent with a tripartite mechanism:

  • LDL Receptor Potentiation: Upregulates LDL receptor activity post-transcriptionally, enhancing catabolism of LDL and apolipoprotein B-100 particles [3] [8].
  • Cholesterol Absorption Inhibition: Reduces intestinal uptake of dietary and biliary cholesterol, though less selectively than ezetimibe [3].
  • Modest Synthesis Inhibition: Weakly suppresses hepatic cholesterol biosynthesis without targeting HMG-CoA reductase [3] [8].

This mechanistic profile translates to a distinct lipid-modifying pattern: pronounced reductions in LDL-C (up to 35%) and total cholesterol, moderate lowering of triglycerides and lipoprotein(a), and minimal effects on HDL-C—contrasting with probucol’s HDL-lowering or fibrates’ HDL-elevating effects [3] [6]. The drug’s ability to lower fibrinogen further extends its potential anti-atherogenic properties beyond lipid modulation [3]. Consequently, lifibrol is classified in pharmacological databases (e.g., Guide to Pharmacology) as a "model compound for novel pharmacotherapies in dyslipidaemia" rather than a member of existing drug classes [5] [8]. Its chemical structure—featuring a benzoic acid core linked to a tert-butylphenyl group via a hydroxybutoxy chain—further differentiates it structurally from statins (which possess lactone or heptenoic acid motifs) or fibrates (phenoxyisobutyrate derivatives) [2] [5].

Table 3: Mechanistic Comparison of Lifibrol with Established Lipid-Lowering Agents

Drug ClassPrimary TargetLDL-C ReductionHDL-C ImpactKey Distinguishing Feature
StatinsHMG-CoA reductase18–55%+5–15%Competitive inhibition of rate-limiting enzyme
FibratesPPAR-α5–20%+10–20%Triglyceride reduction > LDL-C reduction
Bile Acid SequestrantsIntestinal bile acid reuptake15–30%+3–5%Minimal systemic absorption
LifibrolLDL receptor activity25–35%NeutralSterol-independent receptor upregulation

Table 4: Compound Nomenclature and Identifiers

Identifier TypeValue
Systematic Name4-[4-(4-tert-Butylphenyl)-2-hydroxybutoxy]benzoic acid
CAS Registry Number96609-16-4
DrugBank IDDB12448
PubChem CID57112 (Racemic) / 9928011 (S-enantiomer)
SynonymsLifibrol, K 12.148, K12148, U-83860
Chemical FormulaC₂₁H₂₆O₄
Molecular Weight342.435 g/mol
InChI KeyLNXBEIZREVRNTF-UHFFFAOYSA-N

Properties

CAS Number

96609-16-4

Product Name

Lifibrol

IUPAC Name

4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24)

InChI Key

LNXBEIZREVRNTF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

4-(4'-tert-butylphenyl)-1-(4'-carboxyphenoxy)-2-butanol
K 12.148
K 12148
K-12148
K12.148
lifibrol

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.